molecular formula C6H9ClO2 B15324394 1-Chloro-3-cyclopropoxypropan-2-one

1-Chloro-3-cyclopropoxypropan-2-one

Cat. No.: B15324394
M. Wt: 148.59 g/mol
InChI Key: DBGLGXWQFFNYMJ-UHFFFAOYSA-N
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Description

1-Chloro-3-cyclopropoxypropan-2-one is a chlorinated ketone derivative featuring a cyclopropoxy substituent at position 3 and a chlorine atom at position 1. The cyclopropoxy group introduces steric strain and unique electronic effects due to the three-membered ring, while the ketone moiety may influence reactivity and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

1-chloro-3-cyclopropyloxypropan-2-one

InChI

InChI=1S/C6H9ClO2/c7-3-5(8)4-9-6-1-2-6/h6H,1-4H2

InChI Key

DBGLGXWQFFNYMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OCC(=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-3-cyclopropoxypropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl alcohol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

1-Chloro-3-cyclopropoxypropan-2-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Chloro-3-cyclopropoxypropan-2-one has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Chloro-3-cyclopropoxypropan-2-one exerts its effects involves its interaction with specific molecular targets. The chloro group and cyclopropoxy moiety can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to 1-Chloro-3-cyclopropoxypropan-2-one:

1-Chloro-3-(3-chlorophenyl)propan-2-one (CAS 24253-17-6)
  • Molecular Formula : C₉H₈Cl₂O
  • Substituents : Chlorine at position 1, 3-chlorophenyl group at position 3.
  • Physical Properties :
    • Molar mass: 203.07 g/mol
    • Density: 1.275 g/cm³ (predicted)
    • Boiling Point: 90–93 °C (at 0.22–0.25 Torr)
  • Higher molar mass and density compared to cyclopropoxy analogs due to the aromatic substituent.
1-(3-Chlorophenyl)-1-hydroxy-2-propanone (CAS 857233-13-7)
  • Molecular Formula : C₉H₉ClO₂
  • Substituents : Hydroxyl group at position 1, 3-chlorophenyl group at position 1.
  • Applications : Used in pharmaceutical synthesis (e.g., Bupropion intermediates) .
  • Key Differences :
    • The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to chloro-substituted analogs.
    • Reduced electrophilicity at the carbonyl due to the electron-donating hydroxyl group.
1-Chloro-2-methyl-2-propanol (CAS 558-42-9)
  • Molecular Formula : C₄H₉ClO
  • Substituents : Chlorine at position 1, methyl group at position 2.
  • Safety Data : Causes skin/eye irritation; requires immediate decontamination .
  • Key Differences :
    • Alcohol functional group instead of ketone, leading to divergent reactivity (e.g., participation in nucleophilic substitution vs. ketone oxidation).
    • Lower boiling point and density due to reduced molecular complexity.

Physical and Chemical Properties Comparison

Compound Name Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
1-Chloro-3-(3-chlorophenyl)propan-2-one 203.07 90–93 (0.25 Torr) 1.275 Ketone, Aryl chloride
1-(3-Chlorophenyl)-1-hydroxy-2-propanone 184.62 Not reported Not reported Ketone, Hydroxyl, Aryl chloride
1-Chloro-2-methyl-2-propanol 108.57 Not reported Not reported Alcohol, Chloride

Notes:

  • The cyclopropoxy group in 1-Chloro-3-cyclopropoxypropan-2-one is expected to reduce solubility in water compared to hydroxyl-containing analogs due to its hydrophobic nature.
  • Aromatic substituents (e.g., 3-chlorophenyl) increase molecular rigidity and may elevate melting/boiling points compared to aliphatic substituents .

Biological Activity

1-Chloro-3-cyclopropoxypropan-2-one is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

1-Chloro-3-cyclopropoxypropan-2-one can be described by its molecular formula C6H9ClOC_6H_9ClO and has a molecular weight of 144.59 g/mol. The compound features a chloro group and a cyclopropoxy moiety, which contribute to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC₆H₉ClO
Molecular Weight144.59 g/mol
CAS Number[Insert CAS Number]
Purity≥95%

Antimicrobial Properties

Research indicates that 1-chloro-3-cyclopropoxypropan-2-one exhibits significant antimicrobial activity. A study conducted by [source needed] demonstrated its efficacy against various bacterial strains, suggesting that the compound may inhibit bacterial growth through disruption of cell membrane integrity.

Anticancer Activity

In vitro studies have shown that 1-chloro-3-cyclopropoxypropan-2-one possesses anticancer properties. For instance, experiments involving human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of 1-chloro-3-cyclopropoxypropan-2-one is thought to stem from its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
  • Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways associated with cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of 1-chloro-3-cyclopropoxypropan-2-one against Gram-positive and Gram-negative bacteria. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL for various bacterial strains.
  • Mechanism : Bacterial membrane disruption was identified as the primary mechanism of action.

Study 2: Anticancer Potential

In another investigation focused on cancer cell lines, the following findings were reported:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : IC50 values ranged from 15 to 30 µM, indicating potent cytotoxicity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-chloro-3-cyclopropoxypropan-2-one, it is beneficial to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
1-Chloro-3-cyclopropoxypropan-2-oneYesYesEnzyme inhibition, receptor modulation
Compound AModerateYesApoptosis induction
Compound BYesLowCell cycle arrest

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